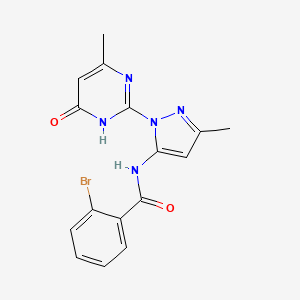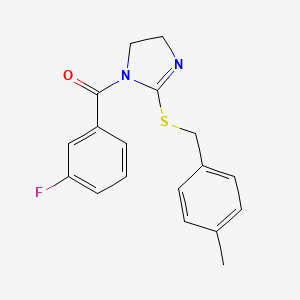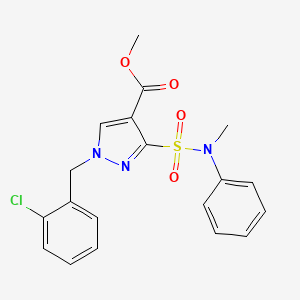![molecular formula C18H17N3O2S B2668814 N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-31-4](/img/structure/B2668814.png)
N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a novel compound that has shown promising results in scientific research. This compound belongs to the family of pyridazinone derivatives and has been synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The continuous search for new effective drugs has led to the exploration of various chemical compounds for their potential therapeutic effects. One such area of interest includes the synthesis and study of the biological activities of furan- and pyridazine-derived compounds. Although the specific compound N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not directly mentioned, research into related chemical structures provides insight into the potential applications and significance of these compounds in scientific research.
For instance, a study focused on the synthesis of pyrolin derivatives, highlighting the importance of developing new drugs with minimized toxicity and enhanced efficacy. Derivatives of 1,2,4-triazol, featuring furan-2-yl groups similar to the compound of interest, demonstrated considerable synthetic and pharmacological potential. This study led to the synthesis of new derivatives showing significant anti-exudative properties, surpassing the reference drug in some cases (Chalenko et al., 2019).
Chemical Synthesis Techniques
The development of efficient methods for chemical synthesis is crucial for the creation of novel compounds with potential therapeutic applications. Research on the sulfamoylation of hydroxyl groups, for example, demonstrates advancements in chemical synthesis techniques that could be applied to the production of compounds like this compound. Such methods aim to achieve higher yields and better reaction conditions, potentially impacting the synthesis of a wide range of chemical compounds (Okada, Iwashita, & Koizumi, 2000).
Potential Therapeutic Applications
The exploration of heterocyclic compounds, particularly those involving furan and pyridazine structures, for their therapeutic potential is a significant area of research. Studies have investigated the antimicrobial, antifungal, and antileishmanial activities of various derivatives, providing a foundation for the potential therapeutic applications of this compound. For example, compounds with structural similarities have been evaluated for their activity against bacteria, fungi, and Leishmania, suggesting the possibility of discovering new treatments for infectious diseases (El-Shehry, El‐Hag, & Ewies, 2020).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-3-6-14(13(12)2)19-17(22)11-24-18-9-8-15(20-21-18)16-7-4-10-23-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYEOBUQVIVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2668731.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2668733.png)
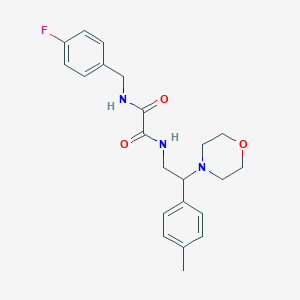
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone](/img/structure/B2668739.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2668742.png)
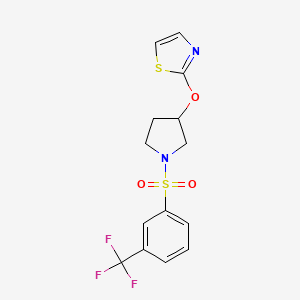
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2668746.png)
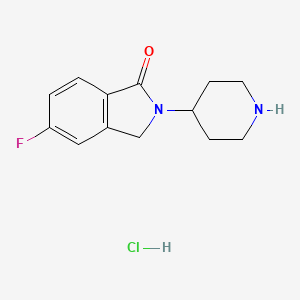
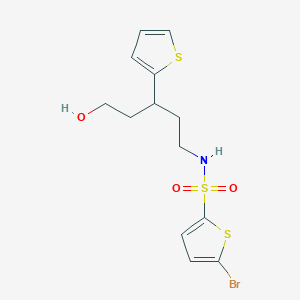
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668750.png)
